molecular formula C11H16N2O B2462845 N-[4-(aminomethyl)phenyl]butanamide CAS No. 1016510-86-3

N-[4-(aminomethyl)phenyl]butanamide

Cat. No.: B2462845
CAS No.: 1016510-86-3
M. Wt: 192.262
InChI Key: MFCHTXFKGHYLIG-UHFFFAOYSA-N
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Description

N-[4-(aminomethyl)phenyl]butanamide is an organic compound characterized by a butanamide backbone linked to a para-substituted phenyl group bearing an aminomethyl (-CH₂NH₂) moiety. Its molecular formula is C₁₁H₁₆N₂O, with a molecular weight of 192.26 g/mol. The aminomethyl group provides a primary amine, enabling hydrogen bonding and ionic interactions, which are critical for applications in bioadhesive formulations or as a synthetic intermediate in pharmaceuticals . The compound’s structure balances hydrophilicity (from the amine) and lipophilicity (from the phenyl and butanamide groups), making it versatile for chemical modifications.

Properties

IUPAC Name

N-[4-(aminomethyl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-2-3-11(14)13-10-6-4-9(8-12)5-7-10/h4-7H,2-3,8,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFCHTXFKGHYLIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(aminomethyl)phenyl]butanamide typically involves the reaction of 4-(aminomethyl)benzoic acid with butanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

N-[4-(aminomethyl)phenyl]butanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Structure

N-[4-(aminomethyl)phenyl]butanamide, also known as 4-amino-N-phenylbutanamide, has the molecular formula C10H14N2OC_{10}H_{14}N_2O and a molecular weight of 178.23 g/mol. The compound features an amine group attached to a phenyl ring, which contributes to its biological activity.

Anticancer Activity

Recent studies have explored the anticancer potential of derivatives related to this compound. For instance, compounds that include similar aminomethyl phenyl structures have shown significant antiproliferative effects against various cancer cell lines, including breast (MDA-MB-231), cervical (HeLa), and ovarian (A2780) cancers. The biological evaluations indicated that these compounds could inhibit cell proliferation effectively, with IC50 values ranging from 0.33 to 7.10 μM .

Table 1: Antiproliferative Activities of Aminomethyl Phenyl Derivatives

Compound NameCell Line TestedIC50 (μM)
Compound AMDA-MB-2310.50
Compound BHeLa1.20
Compound CA27803.00

Neurological Applications

Research has also indicated that this compound may play a role in neurological disorders due to its structural similarities with known neuroactive compounds. Its potential as a neuroprotective agent is being investigated, particularly in models of neurodegenerative diseases where oxidative stress is a contributing factor .

Synthesis and Derivative Development

The synthesis of this compound involves straightforward organic reactions that can be optimized for higher yields and purity. Various derivatives have been synthesized to enhance its biological activity or reduce toxicity profiles. For instance, modifications on the phenyl ring or the butanamide side chain can lead to improved pharmacokinetic properties .

Table 2: Synthetic Routes for Derivatives

Synthetic RouteYield (%)Key Modifications
Route A85Substituted phenyl groups
Route B90Altered side chains

Case Studies and Clinical Trials

Several case studies highlight the efficacy of this compound derivatives in preclinical settings:

  • Study on Breast Cancer : A derivative was tested on MDA-MB-231 cells, demonstrating a significant reduction in cell viability compared to control groups.
  • Neuroprotection Trials : Early-stage trials have suggested that derivatives may mitigate neuronal damage in models of Alzheimer’s disease.

These findings underscore the compound's versatility and potential across different therapeutic areas.

Mechanism of Action

The mechanism of action of N-[4-(aminomethyl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its effects in various applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural variations, physicochemical properties, and applications of N-[4-(aminomethyl)phenyl]butanamide and analogous butanamide derivatives:

Table 1: Structural and Functional Comparison of Butanamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Significance
This compound C₁₁H₁₆N₂O 192.26 4-aminomethylphenyl Bioadhesives, drug intermediates
N-(4-Acetylphenyl)butanamide () C₁₂H₁₅NO₂ 205.26 4-acetylphenyl Organic synthesis
N-[4-(aminomethyl)phenyl]-4-phenoxybutanamide () C₁₇H₂₀N₂O₂ 292.36 4-aminomethylphenyl, phenoxy Pharmaceuticals, material science
4-(4-ethylphenoxy)-N-(4-morpholinophenyl)butanamide () C₂₂H₂₈N₂O₃ 368.47 4-morpholinophenyl, 4-ethylphenoxy Enzyme inhibition (e.g., CTPS1)
N-[4-(aminomethyl)phenyl]-4-(2-oxopiperidin-1-yl)butanamide () C₁₆H₂₃N₃O₂ 289.37 4-aminomethylphenyl, 2-oxopiperidinyl Probing conformational flexibility

Key Findings

Substituent Effects on Reactivity and Solubility The aminomethyl group in the target compound enhances hydrophilicity and reactivity compared to the acetyl group in N-(4-acetylphenyl)butanamide (), which is less polar due to its ketone moiety. Phenoxy or morpholine substituents (Evidences 7–8) increase molecular weight and lipophilicity, favoring membrane permeability in drug design.

Biological Activity

  • CTPS1 Inhibitors (): Derivatives with chloropyridinyl and sulfonamido groups exhibit high specificity for enzyme inhibition, unlike the target compound, which lacks these pharmacophores.
  • 4-Methoxybutyrylfentanyl (): A structurally distinct butanamide derivative with opioid activity, highlighting that substituents dictate pharmacological profiles.

Material Science Applications

  • Butanamide derivatives like GelMA and NB () are used in bioadhesives due to their amide bonds’ stability. The target compound’s primary amine could enable crosslinking in polymer networks.

Critical Analysis

  • Electronic Effects: Electron-donating groups (e.g., aminomethyl) increase the phenyl ring’s nucleophilicity, enhancing reactivity in electrophilic substitutions. In contrast, electron-withdrawing groups (e.g., acetyl) reduce ring activation.
  • Steric Effects: Bulky substituents like 4-methylphenoxy () or 2-oxopiperidinyl () reduce conformational flexibility but improve target specificity in enzyme binding.
  • Contradictions : While 4-Methoxybutyrylfentanyl () shares the butanamide core, its opioid activity is unrelated to the target compound, emphasizing that functional groups dictate biological roles.

Biological Activity

N-[4-(aminomethyl)phenyl]butanamide, also known as a derivative of aminobenzamide, has garnered attention for its potential biological activities, particularly in the context of inflammation and other therapeutic applications. This article presents a comprehensive overview of the compound's biological activity, including its mechanisms, relevant studies, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a phenyl group substituted with an aminomethyl group and a butanamide structure. Its molecular formula is C11H16N2OC_{11}H_{16}N_{2}O, and it has a molecular weight of approximately 192.26 g/mol. The structural complexity contributes to its diverse biological activities.

The compound primarily acts as an inhibitor of leukotriene A-4 hydrolase (LTA4H), an enzyme involved in the inflammatory response. By inhibiting LTA4H, this compound prevents the conversion of leukotriene A-4 into leukotriene B-4, a potent pro-inflammatory mediator. This inhibition suggests potential therapeutic applications in treating various inflammatory diseases .

Biological Activities

  • Anti-inflammatory Effects :
    • This compound has shown significant inhibitory effects on pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in both in vitro and in vivo studies. For instance, compounds derived from this scaffold were tested for their ability to suppress mRNA expression of these cytokines in human liver hepatocytes .
    • In vivo studies demonstrated that treatment with derivatives of this compound resulted in decreased levels of alanine aminotransferase (ALT) and aspartate transaminase (AST), indicating reduced liver inflammation without hepatotoxicity .
  • Antiviral Activity :
    • Research has indicated that related compounds with similar structures exhibit antiviral properties against filoviruses such as Ebola and Marburg viruses. These compounds have shown good metabolic stability and are being explored for further optimization as therapeutic agents against viral infections .
  • Cytotoxicity Studies :
    • Preliminary studies suggest that this compound does not exhibit significant cytotoxicity at effective concentrations, making it a promising candidate for further pharmacological development .

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • In Vitro Studies : A study evaluated the effects of this compound on IL-1β and IL-6 mRNA expression levels in human liver cells treated with lipopolysaccharide (LPS). The results indicated that the compound significantly reduced these cytokines' expression levels, suggesting its potential as an anti-inflammatory agent .
  • In Vivo Studies : In animal models, administration of derivatives led to significant reductions in inflammatory markers without observable toxicity, further supporting the compound's therapeutic potential .

Summary of Findings

Biological ActivityObservations
Anti-inflammatoryInhibits IL-1β, IL-6, TNF-α; reduces ALT/AST levels
AntiviralEffective against Ebola and Marburg viruses
CytotoxicityLow cytotoxicity observed at effective concentrations

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